Cas no 1805190-40-2 (2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride)

2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride
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- インチ: 1S/C7H3BrClNO3S/c8-6-2-5(11)1-4(3-10)7(6)14(9,12)13/h1-2,11H
- InChIKey: PTVNCUDIOBKMIN-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C#N)=C1S(=O)(=O)Cl)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 357
- XLogP3: 2
- トポロジー分子極性表面積: 86.5
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013024864-500mg |
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |
1805190-40-2 | 97% | 500mg |
855.75 USD | 2021-06-24 | |
Alichem | A013024864-250mg |
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |
1805190-40-2 | 97% | 250mg |
494.40 USD | 2021-06-24 | |
Alichem | A013024864-1g |
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride |
1805190-40-2 | 97% | 1g |
1,534.70 USD | 2021-06-24 |
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chlorideに関する追加情報
Introduction to 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride (CAS No. 1805190-40-2)
2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride (CAS No. 1805190-40-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, including a bromine atom, a cyano group, a hydroxyl group, and a sulfonyl chloride moiety, offers a wide range of applications in the synthesis of pharmaceuticals and advanced materials.
The bromine atom in 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride plays a crucial role in its reactivity and functionalization potential. Bromine is a common leaving group in organic synthesis, making this compound an excellent starting material for various substitution reactions. The cyano group contributes to the compound's electronic properties and can be readily converted into other functional groups, such as carboxylic acids or amines, through well-established chemical transformations.
The presence of the hydroxyl group adds to the compound's versatility by enabling it to participate in a variety of reactions, including esterification, etherification, and condensation reactions. This functional group also enhances the compound's solubility in polar solvents, which is beneficial for both synthetic and analytical purposes.
The sulfonyl chloride moiety is particularly noteworthy for its high reactivity towards nucleophiles. This functionality makes 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride an excellent reagent for the synthesis of sulfonamides and other sulfur-containing compounds. Sulfonamides are widely used in pharmaceuticals due to their broad-spectrum antibacterial properties and their ability to inhibit specific enzymes involved in bacterial metabolism.
Recent research has highlighted the potential of 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this scaffold exhibit promising anti-inflammatory and anti-cancer activities. The unique combination of functional groups in 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride allows for the fine-tuning of biological activity through structural modifications.
In the context of materials science, 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride has been explored as a building block for the synthesis of advanced polymers and functional materials. The presence of multiple reactive sites enables the creation of complex molecular architectures with tailored properties. These materials have potential applications in areas such as drug delivery systems, sensors, and electronic devices.
The synthesis of 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the bromination of substituted benzene derivatives followed by cyanoation and sulfonylation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for the preparation of this compound, reducing waste generation and energy consumption.
In summary, 2-Bromo-6-cyano-4-hydroxybenzenesulfonyl chloride (CAS No. 1805190-40-2) is a multifunctional organic compound with significant potential in both medicinal chemistry and materials science. Its unique structural features make it an invaluable reagent for the synthesis of a wide range of compounds with diverse applications. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemical research.
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